Cas no 59614-33-4 ((1S)-1-[4-(5-{[(1S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-2-methoxyphenoxy)benzyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol)

(1S)-1-[4-(5-{[(1S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-2-methoxyphenoxy)benzyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol structure
59614-33-4 structure
Productnaam:(1S)-1-[4-(5-{[(1S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-2-methoxyphenoxy)benzyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
CAS-nummer:59614-33-4
MF:C37H42N2O6
MW:610.739190578461
CID:950409
PubChem ID:494195

(1S)-1-[4-(5-{[(1S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-2-methoxyphenoxy)benzyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Chemische en fysische eigenschappen

Naam en identificatie

    • (1S)-1-[4-(5-{[(1S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-2-methoxyphenoxy)benzyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
    • 1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
    • NSC265454
    • 59614-33-4
    • NORTHALIBRINE
    • NSC 265454
    • 1-(4-(5-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-2-methoxyphenoxy)benzyl)-6-methoxy-1,2,3,4-tetrahydro-7-isoquinolinol
    • 1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxy-phenoxy]phenyl]methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
    • 7-Isoquinolinol, 1,2,3,4-tetrahydro-6-methoxy-1-[[4-[2-methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]phenyl]methyl] -, [S-(R*,R*)]-
    • Inchi: InChI=1S/C37H42N2O6/c1-39-15-13-26-20-35(43-4)36(44-5)22-29(26)31(39)17-24-8-11-33(41-2)37(18-24)45-27-9-6-23(7-10-27)16-30-28-21-32(40)34(42-3)19-25(28)12-14-38-30/h6-11,18-22,30-31,38,40H,12-17H2,1-5H3
    • InChI-sleutel: RNPHQDBXJJRLDE-UHFFFAOYSA-N
    • LACHT: CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)OC)OC

Berekende eigenschappen

  • Exacte massa: 610.30446
  • Monoisotopische massa: 610.304287
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 10
  • Complexiteit: 902
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 81.6
  • XLogP3: 6.2

Experimentele eigenschappen

  • Dichtheid: 1.193
  • Kookpunt: 736.5°C at 760 mmHg
  • Vlampunt: 399.2°C
  • Brekindex: 1.602
  • PSA: 81.65

(1S)-1-[4-(5-{[(1S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-2-methoxyphenoxy)benzyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk